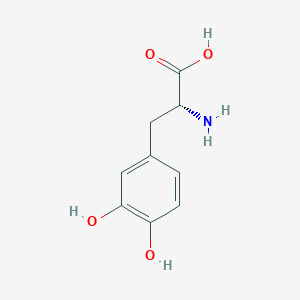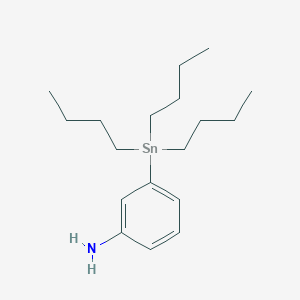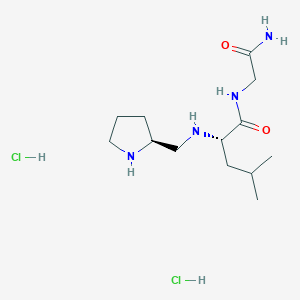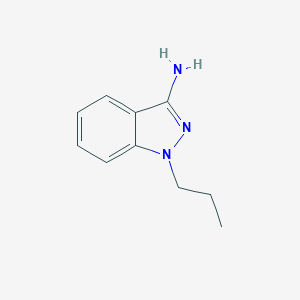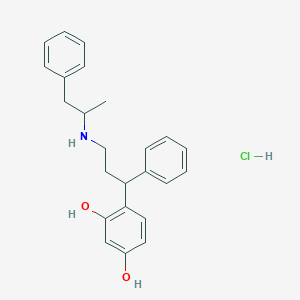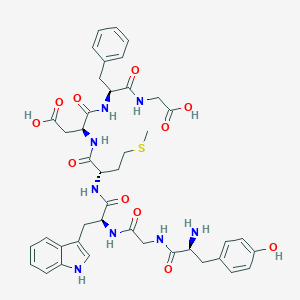
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine, commonly known as YGWD or Tryptophan-containing pentapeptide, is a naturally occurring peptide found in various biological systems. This peptide is known for its potential therapeutic applications due to its unique structural and functional properties.
Aplicaciones Científicas De Investigación
YGWD has been extensively studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. YGWD has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Mecanismo De Acción
The exact mechanism of action of YGWD is not fully understood. However, it is believed that YGWD exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. YGWD has also been shown to regulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
YGWD has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance immune function. YGWD has also been shown to increase the expression of various neurotrophic factors such as BDNF and NGF.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of YGWD is that it is a naturally occurring peptide, which makes it less toxic and more biocompatible compared to synthetic compounds. However, the synthesis of YGWD is complex and time-consuming, which makes it difficult to produce large quantities of YGWD for experiments. In addition, the stability of YGWD in biological systems is not well understood, which can affect its efficacy in vivo.
Direcciones Futuras
The potential therapeutic applications of YGWD are vast, and there is still much to be explored. Future research should focus on elucidating the exact mechanism of action of YGWD and its potential applications in various diseases. In addition, the development of more efficient synthesis methods and the optimization of YGWD stability in biological systems can lead to the development of new drugs and therapies. Furthermore, the use of YGWD as a drug delivery system for other drugs and compounds is an area of research that has not been explored extensively and can have significant implications in drug development.
Conclusion:
In conclusion, YGWD is a naturally occurring peptide with potential therapeutic applications in various diseases. Its unique structural and functional properties make it an attractive candidate for drug development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of YGWD have been discussed in this paper. Further research is needed to fully understand the potential of YGWD in drug development and therapy.
Métodos De Síntesis
YGWD can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Fmoc-protected amino acids are coupled together on a solid support using a coupling reagent such as HBTU or HATU. The final product is then cleaved from the resin, deprotected, and purified by HPLC.
Propiedades
Número CAS |
108093-87-4 |
|---|---|
Nombre del producto |
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine |
Fórmula molecular |
C42H50N8O11S |
Peso molecular |
875 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H50N8O11S/c1-62-16-15-31(40(59)50-34(20-36(53)54)42(61)49-32(39(58)46-23-37(55)56)18-24-7-3-2-4-8-24)48-41(60)33(19-26-21-44-30-10-6-5-9-28(26)30)47-35(52)22-45-38(57)29(43)17-25-11-13-27(51)14-12-25/h2-14,21,29,31-34,44,51H,15-20,22-23,43H2,1H3,(H,45,57)(H,46,58)(H,47,52)(H,48,60)(H,49,61)(H,50,59)(H,53,54)(H,55,56)/t29-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
WXKCQBMBMPDJRA-JUZBSFEJSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Otros números CAS |
108093-87-4 |
Secuencia |
YGWMDFG |
Sinónimos |
G-Gly 7 glycine-extended gastrin 7 glycine-extended pro-gastrin-processing intermediate GL7 Tyr-Gly-Trp-Met-Asp-Phe-Gly tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



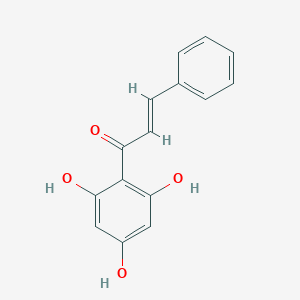
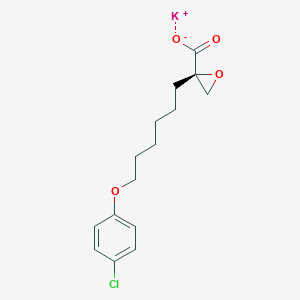
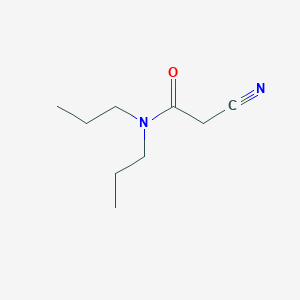
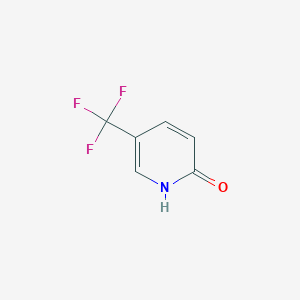
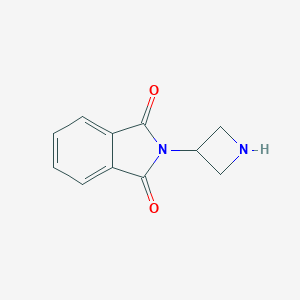

![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)
